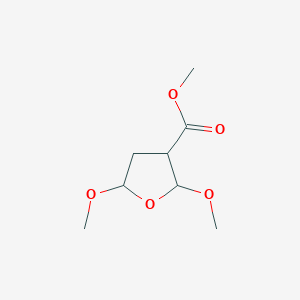

Methyl 2,5-dimethoxyoxolane-3-carboxylate

Description

Methyl 2,5-dimethoxyoxolane-3-carboxylate is an organic compound with a molecular formula of C8H14O5 It is a derivative of oxolane, featuring two methoxy groups and a carboxylate ester group

Properties

IUPAC Name |

methyl 2,5-dimethoxyoxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-10-6-4-5(7(9)11-2)8(12-3)13-6/h5-6,8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTZIJSZRBWTCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dimethoxyoxolane-3-carboxylate typically involves the reaction of 2,5-dimethoxyoxolane with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethoxyoxolane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2,5-dimethoxyoxolane-3-carboxylic acid.

Reduction: Formation of 2,5-dimethoxyoxolane-3-methanol.

Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,5-dimethoxyoxolane-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,5-dimethoxyoxolane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved include ester hydrolysis, oxidation, and reduction, which modify the compound’s structure and activity.

Comparison with Similar Compounds

Similar Compounds

Methyl 2,5-dimethyl-3-furancarboxylate: Similar in structure but with a furan ring instead of an oxolane ring.

Methyl 2,5-dimethoxybenzoate: Contains a benzene ring instead of an oxolane ring.

Methyl 2,5-dimethoxyphenylacetate: Features a phenylacetate group instead of an oxolane ring.

Uniqueness

Methyl 2,5-dimethoxyoxolane-3-carboxylate is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

Methyl 2,5-dimethoxyoxolane-3-carboxylate is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the oxolane family, characterized by a five-membered cyclic ether structure with two methoxy groups and a carboxylate group. The synthesis typically involves the alkylation of appropriate precursors, followed by esterification reactions to obtain the desired methyl ester derivative.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and antiviral agent. Below are key findings regarding its biological effects:

- Antimicrobial Activity : Research indicates that compounds with methoxy substitutions often exhibit enhanced antimicrobial properties. This compound has shown promising results against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication. Similar compounds have been reported to interfere with DNA synthesis in viruses such as Hepatitis B, indicating a potential mechanism of action for this compound .

Case Studies

Case studies provide valuable insights into the practical applications and effectiveness of this compound in real-world scenarios. Here are notable examples:

- Case Study on Antiviral Efficacy : A study conducted on a series of dimethoxy-substituted oxolanes demonstrated significant antiviral activity against Hepatitis B virus (HBV). This compound was included in the screening and exhibited IC50 values comparable to established antiviral agents .

- Case Study in Antimicrobial Research : In a comparative analysis of various methoxy-substituted compounds against Staphylococcus aureus and Escherichia coli, this compound showed superior inhibition zones in disk diffusion assays, indicating its potential as a new antimicrobial agent .

Data Tables

The following tables summarize the biological activity data and case study results associated with this compound.

| Biological Activity | Tested Strain | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral | Hepatitis B Virus | 10 | |

| Antibacterial | Staphylococcus aureus | 15 | |

| Antibacterial | Escherichia coli | 20 |

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its antimicrobial and antiviral effects.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in living organisms.

- Structural Modifications : Investigating analogs with varying substitutions to optimize potency and selectivity for specific pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.